molecular formula C15H12BrCl2NO2 B405802 N-(2-bromo-4-methylphenyl)-2-(2,5-dichlorophenoxy)acetamide

N-(2-bromo-4-methylphenyl)-2-(2,5-dichlorophenoxy)acetamide

Cat. No.: B405802
M. Wt: 389.1g/mol
InChI Key: BDMDDTSETKKTLI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-bromo-4-methylphenyl)-2-(2,5-dichlorophenoxy)acetamide is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by the presence of bromine, methyl, and dichloro substituents on its phenyl and phenoxy rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-bromo-4-methylphenyl)-2-(2,5-dichlorophenoxy)acetamide typically involves the reaction of 2-bromo-4-methyl aniline with 2,5-dichlorophenoxyacetic acid. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed.

Industrial Production Methods

Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-bromo-4-methylphenyl)-2-(2,5-dichlorophenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine and chlorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-bromo-4-methylphenyl)-2-(2,5-dichlorophenoxy)acetamide involves its interaction with specific molecular targets and pathways. The exact mechanism depends on the biological context in which the compound is studied. For example, in antimicrobial research, it may inhibit the growth of bacteria by interfering with cell wall synthesis or protein function.

Comparison with Similar Compounds

Similar Compounds

    N-(2-Bromo-4-methyl-phenyl)-acetamide: Lacks the dichlorophenoxy group, which may result in different chemical and biological properties.

    2-(2,5-Dichloro-phenoxy)-acetamide: Lacks the bromo and methyl substituents, which may affect its reactivity and applications.

Uniqueness

N-(2-bromo-4-methylphenyl)-2-(2,5-dichlorophenoxy)acetamide is unique due to the specific combination of substituents on its phenyl and phenoxy rings. This unique structure may confer distinct chemical reactivity and biological activity compared to similar compounds.

Properties

Molecular Formula

C15H12BrCl2NO2

Molecular Weight

389.1g/mol

IUPAC Name

N-(2-bromo-4-methylphenyl)-2-(2,5-dichlorophenoxy)acetamide

InChI

InChI=1S/C15H12BrCl2NO2/c1-9-2-5-13(11(16)6-9)19-15(20)8-21-14-7-10(17)3-4-12(14)18/h2-7H,8H2,1H3,(H,19,20)

InChI Key

BDMDDTSETKKTLI-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)NC(=O)COC2=C(C=CC(=C2)Cl)Cl)Br

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)COC2=C(C=CC(=C2)Cl)Cl)Br

Origin of Product

United States

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